Soyasapogenol B

Description

Primary Botanical Sources of Soyasapogenol B

This compound is an aglycone, or the non-sugar portion, of a class of saponins (B1172615) known as group B soyasaponins. researchgate.netsemanticscholar.org These compounds are widely distributed in the plant kingdom, particularly within the legume family. rjpbcs.com

The concentration of this compound and its parent saponins varies significantly across the different tissues of the soybean plant (Glycine max). The majority of soyasaponins are located in the seed. usda.govoup.com Within the seed, these compounds are not uniformly distributed. The highest concentrations are found in the hypocotyl-radicle axis (the embryonic shoot and root), with considerably lower levels in the cotyledons (seed leaves) and negligible amounts in the seed coat. nih.govresearchgate.netscispace.comjst.go.jp Specifically, the concentration of total soyasapogenols can be over 14 times greater in the axis compared to the cotyledons. scispace.com While group A soyasaponins are almost exclusively found in the germ (hypocotyl), group B soyasaponins, the precursors to this compound, are more evenly distributed between the germ and the cotyledons. usda.gov

During the plant's growth, soyasaponins are also secreted from the roots into the surrounding soil, a process that is thought to influence the microbial composition of the rhizosphere. oup.comnih.gov Studies have shown that group B soyasaponins, including the prevalent soyasaponin Bb which is a glycoside of this compound, make up a significant portion of the total soyasaponins detected in the rhizosphere. nih.gov

Table 1: Distribution of Soyasapogenols in Soybean Seed Tissues

| Seed Tissue | Relative Concentration of Soyasapogenols |

|---|---|

| Axis (Hypocotyl-Radicle) | High |

| Cotyledons | Low |

| Seed Coat | Negligible |

Besides soybeans, this compound and its corresponding saponins are found in a variety of other leguminous plants. These include, but are not limited to, chickpeas (Cicer arietinum), peanuts (Arachis hypogaea), lentils (Lens culinaris), and alfalfa (Medicago sativa). rjpbcs.comopen.ac.uknih.govmdpi.commdpi.com In many of these legumes, soyasaponins derived from this compound are the predominant types. mdpi.com For instance, research on chickpeas has focused on the extraction of chickpeasaponin B1, which is a glycoside of this compound. mdpi.comdntb.gov.ua Similarly, this compound has been isolated from peanuts for research into its biological activities. nih.gov

Impact of Seed Physiology and Cultivation on this compound Content

The concentration of this compound in soybeans is not static and can be influenced by various physiological and environmental factors.

The process of germination has a notable impact on the profile of soyasaponins and their aglycones. Research has consistently shown that while the content of soyasapogenol A is not significantly affected by germination, the accumulation of this compound increases. nih.govresearchgate.netacs.org Soaking the seeds in water for up to 15 hours prior to germination does not appear to alter the soyasapogenol content. nih.govacs.org However, as germination proceeds, the concentration of group B saponins tends to rise. researchgate.nettandfonline.com One study found that the total saponin (B1150181) content in soybeans increased by as much as 3.2 times after four days of germination. researchgate.net This increase is attributed to the biosynthesis of new saponins, potentially as a defense mechanism for the developing seedling. researchgate.netsciepub.com In seedlings, the distribution of soyasapogenols shifts, with the plumule (embryonic shoot) showing the highest concentration of this compound. nih.govresearchgate.net

Table 2: Effect of Germination on Soyasapogenol Content in Soybeans

| Compound | Change During Germination |

|---|---|

| Soyasapogenol A | No significant change |

| This compound | Increased accumulation |

Significant variations in this compound content have been observed among different soybean cultivars and in soybeans grown in different geographical locations. nih.govresearchgate.netscispace.comacs.org Studies analyzing multiple food-grade soybean cultivars have demonstrated that the concentration of this compound can be 2.5 to 4.5 times higher than that of soyasapogenol A. nih.govscispace.comacs.org Research comparing soybean germplasms from different origins, such as the United States, China, and Korea, has also revealed differences in the mean concentrations of total soyasapogenols, with Chinese varieties showing the highest average content in one particular study. acs.org Furthermore, seed size has been investigated as a factor, with some research indicating that medium-sized seeds may have the highest soyasapogenol content. acs.org These findings underscore the role of both genetic and environmental factors in determining the chemical composition of soybeans.

Table 3: Average Total Soyasapogenol Content in Soybean Varieties by Origin

| Origin | Mean Total Soyasapogenol Concentration (μg g⁻¹) |

|---|---|

| American | 1234.0 |

| Chinese | 1294.5 |

| Korean | 1241.5 |

Data from a study on 204 soybean germplasms. acs.org

Research-Oriented Extraction and Purification Methods

The extraction and purification of this compound for research purposes typically involves a multi-step process, starting with the isolation of its parent soyasaponins from the plant material.

A common initial step is the extraction from finely ground soybean powder using an aqueous ethanol (B145695) solution. semanticscholar.orgscispace.comishs.org Following this, acid hydrolysis is employed to cleave the sugar moieties from the saponin, yielding the aglycone, this compound. scispace.comishs.org This hydrolysis is often carried out using hydrochloric acid in methanol (B129727). researchgate.netscispace.com

After hydrolysis, various chromatographic techniques are used for the purification and quantification of this compound. High-performance liquid chromatography (HPLC) coupled with an evaporative light scattering detector (ELSD) is a frequently used analytical method, as soyasapogenols lack the chromophores necessary for UV detection. nih.govresearchgate.netscispace.comresearchgate.net Solid-phase extraction (SPE) is another technique employed to isolate and concentrate the soyasapogenols. semanticscholar.orgscispace.comishs.org For larger-scale purification, methods such as high-pressure extraction and preparative chromatography have been utilized. usda.govnih.gov More advanced methods, such as hydrophilic interaction liquid chromatography with mass spectrometric detection (HILIC-MS), have also been developed for the identification and quantification of soyasaponins in complex matrices. researchgate.netmdpi.com

Research-Oriented Extraction and Purification Methods

Solvent Extraction Protocols

The extraction of this compound for research purposes is a multi-step process because it is naturally present as a glycoside (saponin). The process involves an initial extraction of the saponins from the plant matrix, followed by hydrolysis to cleave the sugar chains, and subsequent purification of the resulting aglycone.

The initial step typically involves refluxing or soaking the milled plant material, such as soy flour or hypocotyls, in an aqueous alcohol solution. tandfonline.com Aqueous ethanol (70-80%) is frequently employed and has been shown to yield high recovery of saponins. ishs.org Methanol is also a common solvent. tandfonline.comnih.gov Modern techniques like Microwave-Assisted Extraction (MAE) have been optimized, demonstrating high efficiency with 70% aqueous ethanol in shorter time frames compared to conventional methods like heat reflux or Soxhlet extraction. mdpi.comnih.gov

After the initial extraction, the crude saponin extract undergoes acid hydrolysis. This critical step uses acids, such as hydrochloric acid (HCl) in methanol, to break the glycosidic bonds and liberate the this compound aglycone. tandfonline.comishs.org Following hydrolysis, the mixture is typically neutralized and then partitioned with an organic solvent like ether or ethyl acetate (B1210297) to separate the less polar soyasapogenols from the more polar sugars and other impurities. tandfonline.comgoogle.com

Table 2: Common Solvents and Conditions in this compound Extraction

| Step | Solvent/Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Initial Saponin Extraction | 70-80% Aqueous Ethanol | Refluxing for several hours or soaking at room temperature | tandfonline.comishs.org |

| Methanol | Refluxing | tandfonline.comnih.gov | |

| 70% Aqueous Ethanol (MAE) | 70°C, 10 minutes, 400W | mdpi.comnih.gov | |

| Hydrolysis | HCl in Methanol | 75°C for 3 hours | ishs.org |

| 2 N HCl in 50% Methanol | 80°C for 15 hours | tandfonline.com | |

| Aglycone Separation | Ether, Ethyl Acetate, Chloroform | Liquid-liquid extraction post-hydrolysis | nih.govgoogle.com |

Chromatographic Purification Techniques

Following solvent extraction and hydrolysis, the resulting crude this compound extract requires further purification to isolate the compound to a high degree of purity for research applications. Various chromatographic methods are employed, often in combination.

Solid-Phase Extraction (SPE) is frequently used as an initial clean-up step. It helps to fractionate the hydrolysate, separating the soyasapogenols from residual polar compounds and other impurities before more refined chromatographic steps. ishs.orgtandfonline.com

Column Chromatography over stationary phases like silica (B1680970) gel or octadecyl-silica gel (ODS) is a conventional and effective method for purification. nih.govgoogle.com The extract is loaded onto the column and eluted with a solvent system, often a gradient, to separate compounds based on their polarity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving high-purity separation. Preparative HPLC (prep-HPLC) is particularly effective for isolating research quantities of this compound with purities often exceeding 98%. tandfonline.comtandfonline.com The separation is typically monitored using detectors such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). nih.govishs.org

High-Speed Counter-Current Chromatography (HSCCC) has emerged as a highly efficient preparative technique. It is a form of liquid-liquid partition chromatography that avoids the use of a solid support matrix, reducing the risk of irreversible sample adsorption. Research has shown that a two-step HSCCC process can yield this compound from soy hypocotyls with a purity of 98.90%. tandfonline.comtandfonline.com This method is noted for its high yield and lower solvent consumption compared to prep-HPLC. tandfonline.com An optimized two-phase solvent system for HSCCC separation of soyasapogenols is n-hexane-ethyl acetate-methanol-water. tandfonline.comtandfonline.com

Table 3: Comparison of Chromatographic Purification Techniques for this compound

| Technique | Stationary/Solvent System | Typical Purity Achieved | Key Features | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | C18 or Silica cartridges | - (Clean-up step) | Removes major impurities post-hydrolysis | ishs.orgtandfonline.com |

| Column Chromatography | Silica Gel, ODS | Variable, used for bulk separation | Conventional, scalable | nih.govgoogle.com |

| Preparative HPLC | C18 column with Acetonitrile (B52724)/Water gradient | >98% | High resolution and purity, high solvent use | tandfonline.comtandfonline.com |

| HSCCC | n-hexane-ethyl acetate-methanol-water (3:6:4:2, v/v) | >98% | High yield, environmentally friendly, no solid support | tandfonline.comtandfonline.com |

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-24,31-33H,9-18H2,1-7H3/t20-,21+,22+,23-,24+,26+,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQAQNKGFOLRGT-UXXABWCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276153 | |

| Record name | Soyasapogenol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Soyasapogenol B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

595-15-3, 6118-01-0 | |

| Record name | Soyasapogenol B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soyasapogenol B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Soyasapogenol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOYASAPOGENOL B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EZ10D7E2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Soyasapogenol B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

258 - 259 °C | |

| Record name | Soyasapogenol B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Structure and Properties

Detailed Molecular Structure

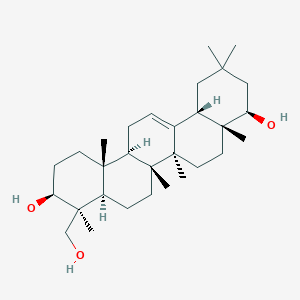

The molecular structure of Soyasapogenol B is characterized by a pentacyclic oleanane-type triterpenoid (B12794562) skeleton. This core structure consists of five fused rings. The key functional groups that define this compound are three hydroxyl (-OH) groups located at positions 3, 22, and 24 of the oleanane (B1240867) framework. ptfarm.pl The presence and specific stereochemistry of these hydroxyl groups are critical to its chemical identity and biological function.

Distribution within Glycine max (Soybean) Tissues

Natural Sources and Biosynthesis

This compound is primarily found in plants, most notably in soybeans (Glycine max). biosynth.com It is also a constituent of other legumes such as alfalfa, clover (Trifolium species), and species of Medicago and Astragalus. hmdb.cajst.go.jp In these plants, this compound typically exists as a glycoside, meaning it is attached to one or more sugar molecules, forming a saponin (B1150181). These soyasaponins are considered secondary metabolites in plants, playing roles in defense mechanisms. acs.org

The biosynthesis of this compound in plants is a complex enzymatic process. It begins with the cyclization of 2,3-oxidosqualene, a precursor common to all triterpenoids. A series of enzymatic reactions, including oxidation and hydroxylation, then lead to the formation of the specific this compound structure.

Biosynthesis and Biotransformation of Soyasapogenol B

Proposed Biosynthetic Pathways in Plants

The biosynthesis of soyasapogenol B in plants is an intricate process originating from the cyclization of 2,3-oxidosqualene. This precursor is transformed into β-amyrin, which then undergoes a series of oxidative reactions catalyzed by cytochrome P450 monooxygenases (CYPs). frontiersin.orgfrontiersin.org Specifically, the hydroxylation of β-amyrin at the C-24 and C-22 positions is crucial for the formation of this compound. frontiersin.orgfrontiersin.org

The enzyme CYP93E1 has been identified as a C-24 hydroxylase in this pathway. frontiersin.orgfrontiersin.org Another key enzyme, CYP72A61, and its ortholog in Medicago truncatula, CYP72A61v2, are responsible for the subsequent hydroxylation at the C-22 position, which ultimately yields this compound. mdpi.com Further oxidation of this compound at the C-21 position by the enzyme CYP72A69 can lead to the formation of soyasapogenol A. mdpi.com

Once the this compound core is synthesized, it undergoes glycosylation, a process where sugar moieties are attached. This is catalyzed by UDP-dependent glycosyltransferases (UGTs). mdpi.com For instance, the main soyasaponin in Glycine max, soyasaponin βg, consists of a this compound aglycone with a sugar chain composed of glucuronic acid, galactose, and rhamnose attached at the C-3 hydroxyl group. frontiersin.orgfrontiersin.org The enzymes UGT73P2 and UGT91H4 are involved in attaching the second and third sugars in this chain, respectively. frontiersin.org

Efforts to elucidate and manipulate this pathway have included genetic engineering approaches. For example, knocking out the CYP93E2 gene in Medicago truncatula, a gene responsible for this compound biosynthesis, resulted in mutant plants that did not produce soyasapogenols. nih.gov

Microbial Metabolism and Derivatization

Microorganisms, particularly those in the human gut and certain fungi, play a pivotal role in the transformation of soyasaponins into their aglycone form, this compound.

Human Gut Microbiota-Mediated Transformation of Soyasaponins to this compound

Dietary soyasaponins are largely unabsorbed in the upper gastrointestinal tract and are metabolized by the gut microbiota in the colon. mdpi.comnih.gov The primary transformation involves the sequential hydrolysis of the sugar moieties attached to the soyasapogenol core. iastate.eduacs.org

Studies using human fecal incubations have demonstrated the conversion of soyasaponin I, a predominant soyasaponin in heat-treated soy products, into this compound. iastate.eduacs.orgnih.gov This process often occurs via an intermediate, soyasaponin III, which is formed by the initial removal of a terminal rhamnose sugar. iastate.eduacs.orgnih.govbiomolther.org Subsequently, the remaining galactose and glucuronic acid units are cleaved off to yield this compound, which appears to be the final metabolic product in these in vitro systems. iastate.eduacs.orgnih.gov

The rate of this transformation can vary significantly among individuals, with some people being "rapid degraders" and others "slow degraders" of soyasaponins. iastate.eduacs.orgnih.gov This variability is likely due to differences in the composition and enzymatic activity of their gut microbiota. Bacterial species such as Lactobacilli, Bacteroides, and Bifidobacteria are known to possess the necessary glycosidase and β-glucuronidase activities to carry out this hydrolysis. iastate.edu The presence of this compound in human plasma and feces after soy consumption confirms that this microbial transformation occurs in vivo. mdpi.comnih.gov

Enzymatic Hydrolysis and Aglycone Formation

The production of this compound can also be achieved through enzymatic hydrolysis outside of a complex microbial community. Specific enzymes, known as saponin (B1150181) hydrolases, can be isolated from various microorganisms and used to cleave the glycosidic bonds of soyasaponins.

Fungi such as Aspergillus flavus, Aspergillus terreus, and Neocosmospora vasinfecta have been identified as producers of enzymes capable of hydrolyzing soyasaponins to yield this compound. nih.govnih.govtandfonline.com For instance, a saponin hydrolase from Neocosmospora vasinfecta was shown to hydrolyze soyasaponin I directly to this compound and a triose sugar chain. nih.gov Similarly, microbial hydrolysis of soybean saponin extract by Aspergillus terreus resulted in this compound as the major product. tandfonline.com In contrast, acid hydrolysis under certain conditions can produce a mixture of soyasapogenols, including A, B1, and D. tandfonline.com

The efficiency of this enzymatic conversion can be optimized by controlling parameters such as pH, temperature, and substrate concentration. tandfonline.comresearchgate.net

Biocatalytic Production through Engineered Organisms

Metabolic engineering offers a promising avenue for the controlled and efficient production of this compound. By introducing the necessary biosynthetic genes into a microbial host, such as the yeast Saccharomyces cerevisiae, it is possible to create a "cell factory" for this compound production.

One strategy involves expressing a β-amyrin synthase to produce the precursor, β-amyrin. nih.gov The yield of this precursor can be enhanced by overexpressing key genes in the host's native mevalonate (B85504) (MVA) pathway. nih.gov Subsequently, co-expressing this compound synthases (cytochrome P450 enzymes) and a cytochrome P450 reductase from plants like Medicago truncatula or Glycyrrhiza glabra can convert β-amyrin into this compound. nih.gov This approach has successfully demonstrated the heterologous synthesis of this compound, with yields reaching up to 8.36 mg/L in a bioreactor. nih.gov

Another biocatalytic approach utilizes whole cells of microorganisms like Aspergillus flavus or Aspergillus parasiticus as catalysts. benthamopenarchives.comrjpbcs.com These cells can be immobilized on carriers like polyurethane foam, which allows for repeated use and can lead to high bioconversion efficiencies, reaching up to 89.4% under optimized conditions. benthamopenarchives.comrjpbcs.com This whole-cell biocatalyst method is advantageous for industrial-scale production due to its cost-effectiveness and consistent quality. benthamopenarchives.com

Mammalian Metabolism and Conjugation

Once this compound is formed by the gut microbiota and absorbed into the bloodstream, it undergoes further metabolism within the body, primarily in the liver.

In Vivo Metabolite Identification

Studies in rats have shown that orally administered this compound is well-absorbed and subsequently metabolized. nih.govresearchgate.net A variety of metabolites have been identified in rat bile, indicating that this compound undergoes both Phase I and Phase II metabolic transformations. nih.govresearchgate.net

Phase I reactions include oxidation, dehydrogenation, hydrolysis, dehydration, and deoxidization. nih.govresearchgate.net Phase II reactions involve conjugation with molecules such as glucuronic acid (glucuronidation), sulfate (B86663) (sulfation), phosphate (B84403) (phosphorylation), and cysteine. nih.govresearchgate.net One identified metabolite is this compound 3-β-D-glucuronide. biomolther.orgbiomolther.org

Interestingly, metabolic studies have also suggested that soyasapogenol A can be converted into this compound in vivo. nih.govresearchgate.net The detection of this compound and its conjugates in the plasma of human volunteers after consuming a soy-rich meal confirms its bioavailability and subsequent metabolism in humans. mdpi.comresearchgate.net

Table of Identified Metabolites of this compound in Rats

| Metabolic Reaction | Type |

|---|---|

| Oxidation | Phase I |

| Dehydrogenation | Phase I |

| Hydrolysis | Phase I |

| Dehydration | Phase I |

| Deoxidization | Phase I |

| Phosphorylation | Phase II |

| Sulfation | Phase II |

| Glucuronidation | Phase II |

| Cysteine Conjugation | Phase II |

This table is based on findings from studies in rats and indicates the types of metabolic transformations this compound undergoes. nih.govresearchgate.net

Phase II Metabolic Reactions (e.g., Glucuronidation, Sulfation)

Phase II metabolic reactions are conjugation processes where a drug or its metabolite is linked to endogenous molecules, such as glucuronic acid or sulfate. creative-proteomics.com These reactions generally increase the water solubility of compounds, facilitating their excretion. creative-proteomics.com In the metabolism of this compound, both glucuronidation and sulfation have been identified as key Phase II pathways. nih.govmdpi.comresearchgate.netresearchgate.net

Glucuronidation:

Glucuronidation is a major Phase II metabolic pathway for this compound. researchgate.net Studies have shown that after oral administration in rats, this compound is metabolized into various glucuronidated forms. biomolther.org One of the identified metabolites is this compound 3-O-beta-glucuronide. biomolther.orgnih.gov This metabolite is formed by the attachment of a glucuronic acid moiety to the C-3 hydroxyl group of this compound. ontosight.ai The enzyme responsible for this reaction is UDP-glucuronic acid:this compound-glucuronyl transferase, which has been detected in the microsomal fraction of germinating soybean seeds. frontiersin.orgfrontiersin.org

In a study investigating the metabolism of soyasaponin I by human intestinal microflora, this compound 3-β-D-glucuronide was identified as a new metabolite in several human fecal specimens. biomolther.org This suggests that the glucuronidation of this compound can also be carried out by gut microbiota. biomolther.org

Sulfation:

Sulfation is another important Phase II metabolic reaction for this compound. nih.govmdpi.comresearchgate.netresearchgate.net In vivo studies in rats have demonstrated that sulfate conjugation is a main metabolic pathway for soyasapogenols. nih.gov The administration of this compound resulted in the detection of sulfated metabolites in rat bile. nih.govmdpi.comresearchgate.netresearchgate.net These findings indicate that Phase II reactions, including sulfation, play a significant role in the transformation of soyasapogenols into less toxic and more easily excretable forms. nih.gov

The table below summarizes the key Phase II metabolic reactions of this compound.

| Reaction Type | Enzyme | Metabolite | Significance |

| Glucuronidation | UDP-glucuronic acid:this compound-glucuronyl transferase | This compound 3-O-beta-glucuronide | Increases water solubility for excretion. Can be formed by host enzymes and gut microbiota. biomolther.orgfrontiersin.orgfrontiersin.org |

| Sulfation | Sulfotransferases | Sulfated this compound conjugates | Detoxification pathway, transforming this compound into less toxic forms. nih.gov |

Interconversion with Related Soyasapogenols

The biotransformation of soyasapogenols is not a one-way street; interconversion between different soyasapogenol forms can occur. A notable example is the conversion of soyasapogenol A to this compound.

Research has shown that soyasapogenol A can be metabolized into this compound in rats. nih.govmdpi.comresearchgate.netresearchgate.net The only structural difference between these two compounds is a hydroxyl group at the C-21 position in soyasapogenol A, which is absent in this compound. nih.govfrontiersin.orgfrontiersin.orgmdpi.com This conversion is a reductive metabolic process.

Furthermore, studies involving the administration of soyasaponin I, a glycoside of this compound, to human subjects have shown that it is metabolized by gut microflora to this compound. biomolther.orgiastate.edu This process involves the sequential hydrolysis of sugar moieties from the soyasaponin structure. iastate.edu

The interconversion pathways are significant as they can alter the biological activity profile of the ingested soyasaponins. For instance, this compound has demonstrated different bioactivities compared to its glycoside precursors and soyasapogenol A. biomolther.orgiastate.edu

The following table outlines the key interconversions involving this compound.

| Conversion From | Conversion To | Metabolic Process | Significance |

| Soyasapogenol A | This compound | Reduction (loss of C-21 hydroxyl group) | Alters the biological activity of the compound. nih.govmdpi.comresearchgate.netresearchgate.net |

| Soyasaponin I | This compound | Hydrolysis by gut microflora | Releases the aglycone, which may have different absorption and activity. biomolther.orgiastate.edu |

| Soyasaponin III | This compound | Hydrolysis by gut microflora | A key step in the metabolic pathway of soyasaponin I. biomolther.orgiastate.edu |

Biological Activities and Pharmacological Implications in Experimental Models

Anti-Inflammatory Modulations

Soyasapogenol B has demonstrated notable anti-inflammatory properties in various in vitro and in vivo models. medchemexpress.comontosight.ai Its mechanisms of action involve the regulation of key inflammatory molecules and signaling pathways.

Inhibition of Pro-inflammatory Mediators

Studies have shown that soyasaponins and their aglycones, including this compound, can effectively suppress the production of several pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophage models, crude soyasaponin extracts, which contain this compound, have been observed to inhibit the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2). sciepub.comnih.gov Specifically, this compound, along with other soyasaponins, has been implicated in the inhibition of TNF-α and NO production. sciepub.comcabidigitallibrary.org However, some studies suggest that while this compound can inhibit the expression of intercellular adhesion molecule-1 (ICAM-1), it may not directly inhibit the generation of TNF-α. researchgate.net

The anti-inflammatory effects are also linked to the downregulation of enzymes responsible for producing these mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). sciepub.comcabidigitallibrary.org

Impact on Inflammatory Signaling Pathways

The anti-inflammatory actions of this compound and related soyasaponins are largely attributed to their ability to modulate critical inflammatory signaling pathways. A key target is the nuclear factor kappa B (NF-κB) pathway, a central regulator of inflammation. nih.gov Research indicates that soyasaponins can inhibit NF-κB activation by preventing the degradation of its inhibitor, IκB-α. sciepub.comcabidigitallibrary.orgnih.gov This, in turn, prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.

Furthermore, evidence suggests the involvement of other signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.govdntb.gov.ua Soyasaponins have been shown to suppress the reactive oxygen species (ROS)-mediated activation of the PI3K/Akt/NF-κB signaling pathway, thereby reducing inflammation. nih.gov Some studies have also pointed to the inhibition of Toll-like receptor 4 (TLR4) signaling, an upstream regulator of both NF-κB and MAPK pathways. nih.gov

Anti-Cancer and Cytotoxic Effects

This compound has exhibited significant anti-cancer and cytotoxic activities across a range of cancer cell lines in preclinical studies. medchemexpress.commdpi.commedchemexpress.com Its anti-tumor effects are multifaceted, involving the modulation of cell proliferation, induction of programmed cell death, and inhibition of metastasis.

Modulation of Cell Proliferation in Various Cancer Cell Lines

This compound has been shown to inhibit the proliferation of various cancer cells. For instance, it has demonstrated anti-proliferative activities in human breast cancer cells, clear cell renal cell carcinoma (ccRCC), and laryngeal cancer cells. mdpi.comspringermedizin.denih.gov Studies on colorectal cancer cell lines, such as Caco-2 and HCT-15, have also revealed a significant reduction in viable cell numbers upon treatment with this compound. citeab.comresearchgate.netoup.com In Caco-2 cells, this compound was found to suppress cell proliferation in a time and concentration-dependent manner. researchgate.netuark.edu Furthermore, it has shown cytotoxic effects against liver cancer (Hep-G2), lung cancer (A549), and cervical cancer (HeLa) cells. biomolther.org

| Cancer Cell Line | Effect of this compound | Reference |

|---|---|---|

| Breast Cancer | Anti-proliferative | mdpi.comspringermedizin.de |

| Clear Cell Renal Cell Carcinoma (ccRCC) | Anti-growth | springermedizin.de |

| Colorectal Cancer (Caco-2, HCT-116, HCT-15, SW480) | Decreased cell viability and proliferation | medchemexpress.comciteab.comresearchgate.net |

| Laryngeal Cancer (HeP-2, TU212) | Suppressed growth, G0/G1 cell cycle arrest | mdpi.comnih.gov |

| Liver Cancer (Hep-G2) | Inhibited proliferation, cytotoxic | mdpi.combiomolther.orgchemfaces.com |

| Lung Cancer (A549) | Cytotoxic | biomolther.org |

| Cervical Cancer (HeLa) | Cytotoxic | biomolther.org |

Induction of Apoptosis and Autophagy

A primary mechanism underlying the anti-cancer effects of this compound is the induction of programmed cell death, specifically apoptosis and autophagy. medchemexpress.comchemondis.com In colorectal cancer cells, this compound has been found to trigger apoptosis and autophagy through endoplasmic reticulum (ER) stress. citeab.comchemsrc.comnih.gov This involves the intrinsic apoptotic pathway, as evidenced by changes in mitochondrial membrane potential and the regulation of Bcl-2 family proteins, leading to the activation of caspases. medchemexpress.comciteab.com

Similarly, in clear cell renal cell carcinoma, this compound promotes caspase-dependent apoptotic cell death involving both extrinsic and intrinsic pathways. springermedizin.de Studies in laryngeal carcinoma cells also confirm that this compound induces both apoptosis and autophagy, contributing to its anti-tumor activity. nih.govresearchgate.net The induction of autophagy has been further supported by the observation of increased levels of microtubule-associated protein light chain 3 (LC-3), a specific marker for this process. oup.com

| Cancer Type | Mechanism | Key Findings | Reference |

|---|---|---|---|

| Colorectal Cancer | Apoptosis and Autophagy | Triggered by endoplasmic reticulum stress; involves the intrinsic apoptotic pathway. | citeab.comchemsrc.comnih.gov |

| Clear Cell Renal Cell Carcinoma | Apoptosis | Caspase-dependent, involving both extrinsic and intrinsic pathways. | springermedizin.de |

| Laryngeal Carcinoma | Apoptosis and Autophagy | Dramatically increased percentage of apoptotic and autophagic cells. | nih.govresearchgate.net |

| Human Colon Cancer | Autophagy | Increased levels of LC-3, a marker for macroautophagy. | oup.com |

Anti-Metastatic Activities

In addition to its effects on cell proliferation and survival, this compound has demonstrated anti-metastatic potential. springermedizin.dechemsrc.com In clear cell renal cell carcinoma, it has been shown to exhibit anti-metastatic activities. springermedizin.desigmaaldrich.com Research on ovarian cancer cells has indicated that related soy compounds can decrease the levels of proteins associated with cell migration and invasion, such as β-catenin, vimentin, and matrix metalloproteinase-9 (MMP-9). mdpi.com This suggests that this compound may interfere with the processes that allow cancer cells to spread to other parts of the body.

Hepatoprotective Effects

This compound and its derivatives have shown significant promise in protecting the liver from various forms of injury in laboratory settings.

Experimental studies have demonstrated the hepatoprotective capabilities of this compound against cellular damage. In a human liver-derived cell line (HepG2), this compound exhibited protective effects against cytotoxicity induced by tert-butyl hydroperoxide (t-BuOOH). mdpi.comnih.gov Its monoglucuronide derivative, in particular, showed the most potent hepatoprotective activity in this model. mdpi.comnih.gov Similarly, in primary cultured rat hepatocytes, this compound monoglucuronide and soyasaponin III were found to be effective against immunologically-induced liver injury. researchgate.net

A derivative of this compound, known as ME3738 (22β-methoxyolean-12-ene-3β, 24(4β)-diol), has been reported to ameliorate liver damage in various acute and chronic liver injury models, including those induced by concanavalin (B7782731) A, ethanol (B145695), and bile duct ligation. nih.gov ME3738 is believed to exert some of its protective effects by inducing interleukin-6 (IL-6) expression. nih.gov Furthermore, this derivative has been shown to suppress the activation of hepatic stellate cells and collagen synthesis, key processes in the development of liver fibrosis. nih.gov Studies also indicate that ME3738 has an antiproliferative effect on hepatocellular carcinoma (HCC) cell lines. nih.gov

Table 1: Experimental Models of this compound in Hepatocellular Protection

| Compound/Derivative | Experimental Model | Inducing Agent | Observed Protective Effect | Reference |

|---|---|---|---|---|

| This compound | Human HepG2 cells | tert-butyl hydroperoxide (t-BuOOH) | Protection against cytotoxicity | mdpi.comnih.gov |

| This compound monoglucuronide | Human HepG2 cells | tert-butyl hydroperoxide (t-BuOOH) | Potent hepatoprotective activity | mdpi.comnih.gov |

| This compound monoglucuronide | Primary cultured rat hepatocytes | Immunological injury | Significant protective effect | researchgate.net |

| ME3738 (this compound derivative) | In vivo mouse/rat models | Concanavalin A, ethanol, bile duct ligation | Amelioration of liver damage | nih.gov |

| ME3738 | Rat bile duct ligation model | - | Inhibition of hepatic stellate cell activation and collagen synthesis | nih.gov |

| ME3738 | Hepatocellular carcinoma (HCC) cell lines | - | Suppressed cell proliferation | nih.gov |

The hepatoprotective activity of saponins (B1172615), the parent compounds of this compound, is also associated with the reduction of key liver injury markers. Studies on various saponins have shown they can ameliorate liver injury in mice with high-fat diet-induced liver damage by reducing serum levels of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST). researchgate.net Plant extracts rich in triterpenoidal saponins have demonstrated significant hepatoprotective effects by reducing the activities of ALT and AST in animal models of CCl4-induced hepatic damage. mendeley.com These findings suggest that the protective effects of this compound on liver cells translate to an improvement in biochemical markers of liver function.

Protection against Hepatocellular Damage

Neuroprotective Actions

Emerging research points to the potential of this compound in protecting against neurological damage and cognitive decline in experimental settings.

This compound has been shown to mitigate memory deficits in animal models. In a study involving mice with lipopolysaccharide (LPS)-induced memory impairment, oral administration of this compound effectively recovered cognitive function. nih.gov This was observed through improved performance in behavioral tests such as the Y-maze and passive avoidance tasks. nih.gov Compared to its glycoside precursor, soyasaponin I, and other related isoflavones, this compound was the most effective compound in reversing the LPS-impaired cognitive behavior. nih.govacs.org

Table 2: Effects of this compound on Cognitive Function in LPS-Treated Mice

| Behavioral Test | Outcome Measure | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Y-maze | Spontaneous alternation | Recovered LPS-impaired performance to 105.7% of normal control | nih.gov |

| Passive Avoidance Task | Latency time | Recovered LPS-impaired performance to 126.8% of normal control | nih.gov |

The neuroprotective effects of this compound appear to be linked to its anti-inflammatory and signaling-modulatory properties. The compound has been found to significantly inhibit the activation of nuclear factor-kappa B (NF-κB) in LPS-treated mice. nih.govacs.org The NF-κB pathway is a primary regulator of inflammatory responses. nih.gov By inhibiting this pathway, this compound can blunt the production of inflammatory markers. nih.gov

Furthermore, this compound significantly increases the expression of brain-derived neurotrophic factor (BDNF) and the phosphorylation of cAMP-response element-binding protein (CREB) in both LPS-treated mice and corticosterone-stimulated SH-SY5Y neuroblastoma cells. nih.govacs.org BDNF is crucial for neuronal survival and synaptic plasticity. Molecular docking studies have also suggested that this compound is a promising multi-target agent for neurodegenerative disorders, showing effective binding to key enzymes such as acetylcholinesterase (AChE), monoamine oxidase (MAO-A, MAO-B), and glycogen (B147801) synthase kinase-3β (GSK3β). matilda.science

Alleviation of Cognitive Impairment

Osteogenic and Bone Formation Activities

This compound has demonstrated a direct, positive influence on bone-forming cells, suggesting a potential role in bone metabolism. In a study using pre-osteoblast MC3T3-E1 cells, this compound isolated from Arachis hypogaea (peanut) was shown to enhance osteoblast differentiation and bone matrix mineralization. nih.govnih.gov

The mechanism behind this osteogenic activity involves the induction of Runt-related transcription factor 2 (RUNX2) expression in the nucleus. nih.govnih.gov RUNX2 is a critical transcription factor for osteoblast differentiation. nih.gov The study found that this compound's effect was associated with increased phosphorylation of Smad1/5/8 and JNK2, key components of signaling pathways that regulate bone formation. nih.govnih.gov Additionally, this compound was observed to increase the rate of cell migration and adhesion in osteoblasts, along with the upregulation of matrix metallopeptidase 13 (MMP13). nih.gov These findings provide evidence for the biological effects of this compound on bone-forming cells. nih.govnih.gov

Table 3: Osteogenic Effects of this compound on Pre-Osteoblast Cells (MC3T3-E1)

| Biological Process | Key Finding | Associated Molecular Changes | Reference |

|---|---|---|---|

| Osteoblast Differentiation | Enhanced differentiation and mineralization | Increased ALP staining and activity, enhanced Alizarin Red S staining | nih.govresearchgate.netnih.gov |

| Gene Expression | Induced core osteogenic transcription factor | Increased nuclear expression of RUNX2 | nih.govnih.gov |

| Cell Signaling | Activated key bone formation pathways | Increased phosphorylation of Smad1/5/8 and JNK2 | nih.govnih.gov |

| Cell Migration & Adhesion | Increased rates of migration and adhesion | Upregulation of MMP13 levels | nih.gov |

Enhancement of Osteoblast Differentiation and Mineralization

This compound has been observed to enhance osteoblast differentiation. researchgate.netnih.gov Studies using MC3T3-E1 pre-osteoblast cells demonstrated that this compound increased the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation. researchgate.netnih.gov Furthermore, it promoted bone mineralization, the process by which osteoblasts produce and deposit minerals to form bone. researchgate.netnih.gov This was evidenced by increased Alizarin Red S staining, which indicates the presence of calcium deposits. researchgate.net The pro-osteogenic effects of this compound are associated with the induction of Runt-related transcription factor 2 (RUNX2) expression, a key transcription factor in osteoblast differentiation. researchgate.netnih.gov This induction is accompanied by the increased phosphorylation of Smad1/5/8 and JNK2, suggesting the involvement of these signaling pathways in the compound's mechanism of action. researchgate.netnih.gov

| Experimental Model | Key Findings | Reference |

| MC3T3-E1 pre-osteoblast cells | Enhanced ALP staining and activity. | researchgate.netnih.gov |

| MC3T3-E1 pre-osteoblast cells | Increased bone mineralization. | researchgate.netnih.gov |

| MC3T3-E1 pre-osteoblast cells | Induced RUNX2 expression in the nucleus. | researchgate.netnih.gov |

| MC3T3-E1 pre-osteoblast cells | Increased phosphorylation of Smad1/5/8 and JNK2. | researchgate.netnih.gov |

Influence on Bone Matrix Formation

The formation of the bone matrix is a critical step in bone regeneration and remodeling. This compound has been shown to influence this process by promoting the synthesis and secretion of the organic components of the bone matrix. nih.gov Studies have indicated that it upregulates the levels of matrix metalloproteinase-13 (MMP13), an enzyme involved in tissue remodeling, during osteoblast differentiation. researchgate.netnih.gov This suggests a role for this compound in the dynamic processes of bone formation and repair. Additionally, the compound has been found to increase cell migration and adhesion, which are essential for osteoblasts to populate and form new bone tissue. researchgate.netnih.gov

Antiviral Mechanisms

This compound has demonstrated antiviral properties against a range of viruses in preclinical studies. spandidos-publications.comresearchgate.net Its mechanisms of action appear to involve the early stages of viral infection, particularly viral entry into host cells.

Inhibition of Viral Entry and Adsorption

Research indicates that this compound can inhibit the entry of viruses into host cells. researchgate.netlidsen.com In studies involving influenza A virus, this compound was found to have potent inhibitory effects at the entry stage of the viral life cycle. researchgate.netlidsen.com The compound appears to interfere with the adsorption of the virus to the cell surface. lidsen.comlidsen.com This was demonstrated by a reduction in the viral copy number associated with host cells when treated with this compound at both 37°C and 4°C. researchgate.netlidsen.com These findings suggest that this compound directly inhibits the binding of the virus to cellular receptors, a critical first step in the infection process. lidsen.comlidsen.com

| Virus Model | Mechanism of Action | Experimental Observation | Reference |

| Influenza A/PR/8/34 | Inhibition of viral adsorption | Reduction in virus copy number at 37°C and 4°C. | researchgate.netlidsen.com |

| Herpes Simplex Virus-1 (HSV-1) | Antiviral activity | This compound showed stronger anti-HSV-1 activity than Soyasapogenol A. | bsmiab.org |

| Hepatitis C Virus (HCV) | Antiviral activity | A derivative of this compound, ME3738, suppresses HCV replication. | spandidos-publications.com |

Impact on Lipid Metabolism

This compound has shown potential in modulating lipid metabolism, which could have implications for metabolic disorders. semanticscholar.orgcaymanchem.com Studies in adipocyte cell models have revealed its ability to regulate triglyceride levels and influence adipocyte function.

Regulation of Triglyceride Levels

In experimental models using 3T3-L1 adipocytes, this compound has been shown to significantly reduce cellular triglyceride content. semanticscholar.orgnih.gov For instance, treatment with 6.25 µM and 12.5 µM of this compound resulted in a reduction of triglyceride levels by 70.3% and 54.1%, respectively, compared to control cells. semanticscholar.orgnih.gov This effect is thought to be due to the acceleration of triglyceride lipolysis, as evidenced by increased levels of glycerol (B35011) and free fatty acids in the cell media of this compound-treated cells. semanticscholar.orgcaymanchem.com

| Cell Line | Concentration | Effect on Triglyceride Levels | Reference |

| 3T3-L1 adipocytes | 6.25 µM | 70.3% reduction | semanticscholar.orgnih.gov |

| 3T3-L1 adipocytes | 12.5 µM | 54.1% reduction | semanticscholar.orgnih.gov |

Influence on Adipocyte Function

Beyond its effects on triglyceride levels, this compound also influences the function of adipocytes. It has been observed to affect the secretion of adipokines, which are signaling molecules produced by adipose tissue. semanticscholar.org Specifically, treatment with this compound led to a significant decrease in the secretion of resistin, an adipokine linked to insulin (B600854) resistance. semanticscholar.orgnih.gov Concurrently, adiponectin secretion was higher in cells treated with this compound. semanticscholar.org These changes in adipokine secretion, coupled with the reduction in cellular triglycerides, suggest that this compound may have beneficial effects on adipocyte function and could potentially play a role in mitigating conditions associated with metabolic syndrome. semanticscholar.orgnih.gov Furthermore, some studies suggest that the inhibitory effect of this compound on adipocyte differentiation may be mediated through the activation of AMP-activated protein kinase (AMPK). researchgate.net

Antioxidant Properties

This compound, a key aglycone of soy saponins, has demonstrated notable antioxidant activities in various experimental settings. medchemexpress.commdpi.com These properties are primarily attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems. uark.edudntb.gov.ua

In vitro studies have highlighted the direct radical-scavenging capabilities of this compound. For instance, it has shown a significant effect in scavenging the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. sci-hub.se However, some studies suggest that its antioxidant activity might be less potent compared to other soy-derived compounds or that its efficacy varies depending on the specific assay used. sci-hub.seresearchgate.net For example, while effective against the DPPH radical, its ferric-reducing activity may be less pronounced. sci-hub.se

The antioxidant effects of this compound are also linked to its anti-inflammatory properties, as oxidative stress and inflammation are often interconnected. By mitigating oxidative damage, this compound can help to reduce the inflammatory cascade. dntb.gov.ua

Table 1: Antioxidant Activity of this compound in In Vitro Models

| Experimental Model | Assay | Key Findings | Reference |

| Chemical Assay | DPPH radical scavenging | This compound demonstrated the ability to scavenge DPPH radicals. | sci-hub.se |

| Chemical Assay | Ferric-reducing activity | Showed some activity, but less than its DPPH scavenging effect. | sci-hub.se |

| Rat model of Alzheimer's | Superoxide Dismutase (SOD) activity | Treatment with an extract containing this compound led to a significant increase in SOD levels. | termedia.pl |

Immunomodulatory Effects

This compound exhibits significant immunomodulatory activities, influencing both innate and adaptive immune responses in various experimental models. mdpi.com These effects are largely attributed to its ability to modulate inflammatory pathways and cytokine production. medchemexpress.comdntb.gov.ua

A key mechanism underlying the immunomodulatory action of this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. medchemexpress.comdntb.gov.ua In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to suppress the activation of NF-κB. medchemexpress.com This, in turn, leads to a reduction in the production of pro-inflammatory mediators.

Specifically, this compound has been found to inhibit the LPS-induced production of nitric oxide (NO) in RAW 264.7 macrophages. caymanchem.com It also decreases the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). medchemexpress.com Furthermore, this compound and its derivatives have demonstrated the ability to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) in human monocytic leukemia cells, which is crucial for inflammatory cell recruitment. nih.gov

In vivo studies have further substantiated these immunomodulatory effects. In a mouse model of autoimmune hepatitis, this compound was shown to reduce plasma levels of alanine transaminase (ALT), indicating a protective effect on the liver through the modulation of the immune response. caymanchem.com Additionally, in a mouse tumor model, administration of this compound led to an increase in CD4-positive and CD8-positive lymphocytes within the tumor tissue, suggesting an activation of the anti-tumor immune response. researchgate.net

However, it is important to note that while this compound itself has immunomodulatory properties, its glycoside precursors (soyasaponins) may exhibit different or even opposing effects. For instance, certain soyasaponins have been shown to have adjuvant activity, stimulating antibody responses, whereas this compound did not show this effect. capes.gov.br

Table 2: Immunomodulatory Effects of this compound in Experimental Models

| Experimental Model | Key Findings | Reference |

| RAW 264.7 macrophages | Inhibited LPS-induced nitric oxide (NO) production. | caymanchem.com |

| Mouse model | Inhibited NF-κB activation and TNF-α expression. | medchemexpress.com |

| Mouse model of autoimmune hepatitis | Reduced plasma levels of alanine transaminase (ALT). | caymanchem.com |

| Mouse tumor model | Increased CD4-positive and CD8-positive lymphocytes in tumor tissues. | researchgate.net |

| THP-1 human monocytic leukemia cells | Inhibited TNF-α-induced expression of ICAM-1. | nih.gov |

Molecular and Cellular Mechanisms of Action

Modulation of Protein Kinase C (PKC) Activity

Soyasapogenol B has been shown to modulate the activity of Protein Kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through phosphorylation. lincoln.ac.nzccsenet.org In human colon adenocarcinoma cells (Caco-2), treatment with this compound led to a significant reduction in PKC activity, ranging from 9-40%. ccsenet.org This inhibition of PKC activity is a proposed mechanism for the anti-proliferative effects of this compound, as evidenced by a 62.4% reduction in viable Caco-2 cells after 24 hours of exposure. ccsenet.org The suppression of PKC activity is also linked to the anti-tumor effects observed in laryngeal cancer cells. mdpi.com

Induction of Endoplasmic Reticulum (ER) Stress

A key mechanism of this compound's action is the induction of endoplasmic reticulum (ER) stress. medchemexpress.comxcessbio.com ER stress occurs when the ER's capacity to fold proteins is overwhelmed, leading to an accumulation of unfolded or misfolded proteins. This compound triggers this stress response, which in turn can activate downstream signaling pathways leading to both apoptosis and autophagy in cancer cells. medchemexpress.comnih.gov In colorectal cancer (CRC) cells, this compound-induced ER stress was demonstrated to be a critical mediator of its pro-apoptotic and pro-autophagic effects. nih.gov This was further confirmed in an in vivo CRC xenograft model, where this compound suppressed tumor growth in association with increased ER stress markers. nih.gov The compound has been shown to increase the expression of ER stress markers such as GRP78 and CHOP. medchemexpress.com

Regulation of Apoptotic and Autophagic Signaling Pathways

This compound is a known promoter of both apoptosis (programmed cell death) and autophagy (a cellular degradation process). medchemexpress.commedchemexpress.cn These two processes are intricately linked and can be triggered by common upstream signals like ER stress. nih.gov In various cancer cell lines, including laryngeal carcinoma and colorectal cancer, this compound has been shown to induce both apoptotic and autophagic cell death. nih.govnih.gov

Caspase-Dependent Apoptosis Induction

The apoptotic effects of this compound are largely mediated through caspase-dependent pathways. springermedizin.deresearchgate.net Caspases are a family of proteases that play an essential role in executing apoptosis. Treatment with this compound leads to the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. nih.gov This is evidenced by the increased levels of cleaved caspase-3 and the cleavage of its substrate, poly ADP-ribose polymerase (PARP). medchemexpress.comnih.gov Studies in human glioblastoma cells and clear cell renal cell carcinoma (ccRCC) have demonstrated that this compound induces apoptosis through the activation of the caspase cascade. springermedizin.denih.gov Both the intrinsic (mitochondrial) and extrinsic apoptotic pathways appear to be involved in this compound-induced apoptosis. springermedizin.deresearchgate.net

Bcl-2 and Bax Expression Modulation

This compound influences the expression of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. lincoln.ac.nzmedchemexpress.com This family includes both anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax. nih.gov this compound has been shown to downregulate the expression of Bcl-2 while upregulating the expression of Bax. lincoln.ac.nzmedchemexpress.com This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade. nih.govnih.gov This modulation of Bcl-2 and Bax expression has been observed in colorectal cancer cells and is a critical aspect of its pro-apoptotic activity. medchemexpress.com

LC3-II/LC3-I, Beclin 1, and Atg5 Regulation

In addition to apoptosis, this compound is a potent inducer of autophagy. medchemexpress.com This is demonstrated by its ability to regulate key autophagy-related proteins. Treatment with this compound increases the ratio of LC3-II to LC3-I, a hallmark of autophagosome formation. medchemexpress.comnih.gov It also upregulates the expression of Beclin 1 and Atg5, proteins essential for the initiation and elongation of the autophagosome. medchemexpress.comresearchgate.net Conversely, the expression of p62, a protein that is degraded during autophagy, is decreased. medchemexpress.com This regulation of autophagic markers has been observed in colorectal cancer cells and laryngeal carcinoma cells. medchemexpress.comnih.gov The induction of autophagy by this compound has been shown to contribute positively to its cell death-promoting effects. nih.gov

Interaction with Specific Molecular Targets

Beyond the broader pathways, research has identified specific molecular targets of this compound. In clear cell renal cell carcinoma (ccRCC), isobaric tags for relative and absolute quantification (iTRAQ) analysis identified Sphingosine Kinase 1 (SphK1) as a key target. springermedizin.deresearchgate.net this compound was found to down-regulate SphK1, and the pro-apoptotic activity of the compound was significantly blocked by SphK1 overexpression, while its knockdown sensitized ccRCC cells to this compound. springermedizin.de In pre-osteoblast cells, this compound was found to induce the expression of RUNX2 in the nucleus and increase the phosphorylation of Smad1/5/8 and JNK2, suggesting these as molecular targets in the context of osteoblast differentiation. mdpi.com

Table of Research Findings on the Molecular Mechanisms of this compound

| Mechanism | Key Findings | Cell/Model System | Reference |

|---|---|---|---|

| Modulation of Protein Kinase C (PKC) Activity | Reduced PKC activity by 9-40%; suppressed cell proliferation. | Caco-2 human colon cancer cells | ccsenet.org |

| Induction of Endoplasmic Reticulum (ER) Stress | Triggered ER stress, leading to apoptosis and autophagy. Increased expression of GRP78 and CHOP. | Colorectal cancer cells | medchemexpress.comnih.gov |

| Caspase-Dependent Apoptosis Induction | Increased levels of cleaved caspase-3 and PARP. Involved both intrinsic and extrinsic pathways. | Colorectal cancer cells, clear cell renal cell carcinoma cells | medchemexpress.comspringermedizin.de |

| Bcl-2 and Bax Expression Modulation | Decreased Bcl-2 expression and increased Bax expression. | Colorectal cancer cells | medchemexpress.com |

| LC3-II/LC3-I, Beclin 1, and Atg5 Regulation | Increased the LC3-II/LC3-I ratio and the expression of Beclin 1 and Atg5; decreased p62 expression. | Colorectal cancer cells | medchemexpress.com |

| Interaction with Sphingosine Kinase 1 (SphK1) | Down-regulated SphK1, mediating its pro-apoptotic activity. | Clear cell renal cell carcinoma cells | springermedizin.deresearchgate.net |

| Interaction with RUNX2, Smad1/5/8, and JNK2 | Induced RUNX2 expression and phosphorylation of Smad1/5/8 and JNK2. | MC3T3-E1 pre-osteoblast cells | mdpi.com |

Sphingosine Kinase 1 (SphK1) Downregulation

This compound has been shown to exhibit anti-cancer activities by targeting Sphingosine Kinase 1 (SphK1), an enzyme crucial for cell growth and survival. In clear cell renal cell carcinoma (ccRCC), this compound treatment leads to a decrease in the viability and proliferation of cancer cells by inducing apoptotic cell death. This pro-apoptotic effect is mediated through the downregulation of SphK1.

Studies have demonstrated that this compound treatment in ACHN cells, a human ccRCC cell line, significantly reduces the levels of SphK1. The critical role of SphK1 in this process was confirmed by experiments where overexpression of SphK1 blocked the pro-apoptotic effects of this compound, while silencing SphK1 sensitized the cancer cells to the compound. This suggests that the downregulation of SphK1 is a key mechanism through which this compound exerts its anti-tumor effects. The balance between the pro-survival lipid, sphingosine-1-phosphate (S1P), produced by SphK1, and the pro-apoptotic lipid, ceramide, is a critical determinant of cell fate. By downregulating SphK1, this compound likely shifts this balance towards apoptosis.

| Cell Line | Effect of this compound | Mechanism |

| ACHN (ccRCC) | Induces apoptosis | Downregulates SphK1 |

| 786-O (ccRCC) | Suppresses proliferation | Downregulates SphK1 |

Modulation of RUNX2 Expression

In the context of bone metabolism, this compound has been found to influence the expression of Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation. Studies using pre-osteoblast MC3T3-E1 cells have shown that this compound enhances osteoblast differentiation and mineralization. This effect is accompanied by an induction of RUNX2 expression in the nucleus.

The increased nuclear localization of RUNX2 suggests that this compound promotes the transcriptional activity of this key osteogenic factor, leading to the expression of downstream genes essential for bone formation. This modulation of RUNX2 expression highlights a potential role for this compound in promoting bone health.

| Cell Line | Effect of this compound | Key Molecular Event |

| MC3T3-E1 | Enhances osteoblast differentiation | Induces nuclear expression of RUNX2 |

Activation of Smad and JNK Pathways

The osteogenic effects of this compound are further mediated through the activation of the Smad and c-Jun N-terminal kinase (JNK) signaling pathways. In pre-osteoblast cells, this compound treatment leads to increased phosphorylation of Smad1/5/8 and JNK2. The Smad proteins are key intracellular mediators of the Transforming Growth Factor-β (TGF-β) superfamily signaling, which plays a crucial role in bone formation.

The phosphorylation of Smad1/5/8 indicates the activation of the Bone Morphogenetic Protein (BMP) signaling pathway, a subgroup of the TGF-β superfamily, which is a potent inducer of osteoblast differentiation. The concurrent activation of the JNK pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, suggests a multi-pronged mechanism by which this compound promotes osteogenesis. This dual activation of Smad and JNK pathways ultimately converges on the regulation of osteogenic gene expression.

Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Pathway Crosstalk

This compound has been reported to modulate inflammatory responses through its influence on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In microglial cells, Soyasaponins, including this compound, have been shown to inhibit the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory genes.

Furthermore, the interplay between the NF-κB and MAPK pathways is a critical aspect of inflammatory signaling. Soyasaponin I, a related compound, has been shown to alleviate inflammation and oxidative stress in a model of chronic obstructive pulmonary disease by inhibiting the phosphorylation of p38, JNK, and ERK1/2, which are all key components of the MAPK pathway. This suggests that this compound may exert its anti-inflammatory effects by modulating the crosstalk between the NF-κB and MAPK pathways, thereby suppressing the production of inflammatory mediators.

Matrix Metalloproteinase (MMP) Regulation

This compound also influences the expression of Matrix Metalloproteinases (MMPs), a family of enzymes responsible for the degradation of extracellular matrix components. In the context of osteoblast differentiation, this compound has been shown to upregulate the levels of MMP13. This upregulation is associated with increased cell migration and adhesion of pre-osteoblasts, which are crucial processes for bone formation and remodeling.

The regulation of MMPs is complex and often involves protein kinases and various signaling pathways. Network pharmacology and molecular docking studies have identified MMP9 as a key target of this compound in the context of its anti-inflammatory effects. This suggests that this compound can modulate the expression of different MMPs in a context-dependent manner, contributing to its diverse biological activities.

Molecular Docking and Dynamics Studies for Target Identification

To further elucidate the molecular targets of this compound, computational approaches such as molecular docking and molecular dynamics simulations have been employed. These studies have provided insights into the potential binding interactions of this compound with various proteins.

In the context of neurodegenerative disorders, molecular docking studies revealed that this compound can effectively bind to several key target proteins, including Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), Glycogen (B147801) Synthase Kinase 3β (GSK3β), and the N-methyl-D-aspartate (NMDA) receptor. Importantly, this compound was observed to bind to the active site residues of these proteins in a manner similar to their native ligands. Subsequent molecular dynamics simulations, running for 100 nanoseconds, demonstrated that this compound forms stable complexes with these target proteins.

Another molecular docking study investigating potential inhibitors of the mTOR protein, a key regulator of cell growth and metabolism, also included this compound in its analysis. Furthermore, a study on the anti-inflammatory components of cold-pressed rapeseed oil identified this compound as a bioactive compound and predicted its stable binding to key inflammatory targets like MMP9, EGFR, AKT1, ESR1, and PTGS2, with binding energies less than -5.0 kcal/mol. A separate study focusing on hepatic steatosis also utilized molecular docking to compare the binding affinity of

Structure Activity Relationship Studies Sar

Influence of Glycosylation on Biological Potency

Glycosylation, the attachment of sugar moieties to the aglycone backbone, significantly modulates the biological potency of Soyasapogenol B. The number, type, and linkage of these sugar residues can either enhance or diminish its activity.

Research has shown that the presence and nature of the sugar chains attached to the soyasapogenol core are critical determinants of bioactivity. For instance, in studies on hepatoprotective effects, soyasaponins with a disaccharide group, such as soyasaponin III, demonstrated more potent activity against immunologically induced liver damage in cultured rat hepatocytes than those with a trisaccharide group like soyasaponin I. iastate.edu This suggests that a smaller sugar chain can lead to increased potency in certain biological contexts.

The complexity of the glycosidic chain also plays a role. Soyasaponin I, a major saponin (B1150181) in soybeans, possesses a trisaccharide chain at the C-3 position of this compound. jst.go.jp Its metabolism by gut microbiota involves the sequential hydrolysis of these sugars, first to soyasaponin III (a disaccharide) and ultimately to the aglycone, this compound. iastate.edu This metabolic conversion is significant because the resulting metabolites exhibit different biological activities.

Furthermore, the stability of certain structural features, like the 2,3-dihydro-2,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) moiety found in some group B soyasaponins, can be influenced by glycosylation patterns, which in turn affects their bioactivity. The presence of water-soluble sugar moieties, along with DDMP and acetyl groups, alters the polarity of the soyasaponin molecule, which can lead to changes in its biological effects. nih.gov

It is also important to note that glycosylation can impact the physical properties of the molecule, such as its stability and resistance to degradation. For example, glycosylation has been shown to enhance the thermostability and proteolytic resistance of some proteins, which could be a relevant factor for the in vivo activity of soyasaponins. mdpi.com

Comparison of Aglycone vs. Glycoside Activities

A consistent finding in SAR studies is that the aglycone form, this compound, often exhibits greater biological activity compared to its glycoside counterparts (soyasaponins). This difference is largely attributed to the increased lipophilicity of the aglycone.

In a study evaluating the growth suppression of HT-29 colon cancer cells, the aglycones Soyasapogenol A and B were the most potent compounds, demonstrating almost complete inhibition of cell growth. nih.gov In contrast, the glycosidic soyasaponins were largely inactive. nih.gov This suggests that the removal of the sugar chains enhances the anticancer activity. The increased lipophilicity of the aglycone is thought to facilitate greater membrane permeability, allowing for better interaction with intracellular targets. nih.gov

Similarly, this compound was found to have more potent activity than its various glycosides in suppressing genotoxicity in Chinese hamster ovary cells. iastate.edu This further supports the notion that the aglycone is the more active form. The deglycosylation process, which occurs in the colon through the action of microflora, is therefore a critical step in activating the biological potential of dietary soyasaponins. nih.gov

However, it is worth noting that in some specific contexts, glycosides may exhibit certain activities. For instance, soyasaponin III and this compound monoglucuronide were found to be more effective than soyasaponin I in protecting primary cultured rat hepatocytes from immunologically induced liver injury. ebi.ac.uk This indicates that for certain biological effects, a specific degree of glycosylation might be optimal.

The enhanced bioavailability of the aglycone compared to its glycosides is another crucial factor. nih.govmdpi.com The hydrophilic sugar moieties of soyasaponins can limit their absorption in the gastrointestinal tract. Microbial metabolism in the gut, which cleaves these sugar chains, leads to the formation of the more readily absorbed this compound. iastate.edunih.gov

Table 1: Comparison of Biological Activity between this compound and its Glycosides

| Compound | Biological Activity | Cell Line/Model | Key Finding | Reference |

|---|---|---|---|---|

| This compound | Antiproliferative | HT-29 Colon Cancer Cells | Most potent, almost complete suppression of cell growth. | nih.gov |

| Soyasaponin I | Antiproliferative | HT-29 Colon Cancer Cells | No effect on cell growth. | nih.gov |

| Soyasaponin III | Antiproliferative | HT-29 Colon Cancer Cells | Marginally bioactive. | nih.gov |

| This compound monoglucuronide | Antiproliferative | HT-29 Colon Cancer Cells | Marginally bioactive. | nih.gov |

| This compound | Anti-genotoxic | Chinese Hamster Ovary Cells | More potent than its glycosides. | iastate.edu |

| Soyasaponin III | Hepatoprotective | Primary Cultured Rat Hepatocytes | More effective than Soyasaponin I. | iastate.eduebi.ac.uk |

| This compound monoglucuronide | Hepatoprotective | Primary Cultured Rat Hepatocytes | More effective than Soyasaponin I. | ebi.ac.uk |

Structural Determinants for Specific Pharmacological Effects

Specific structural features of the this compound molecule are critical for its various pharmacological effects. The triterpenoid (B12794562) core, a pentacyclic ring structure, forms the basis of its activity.

The presence and position of hydroxyl (-OH) groups on the aglycone are significant. For instance, the hydroxyl groups at C-3, C-22, and C-24 are key features of the this compound structure. frontiersin.org Modifications to these groups can alter biological activity. For example, a derivative of this compound, 22β-methoxyolean-12-ene-3β, 24(4β)-diol (ME3738), where the C-22 hydroxyl is methoxylated, has shown antiproliferative effects on hepatocellular carcinoma cell lines. spandidos-publications.com

Furthermore, the comparison with other soyasapogenols provides insights into structural requirements. Soyasapogenol A, which has an additional hydroxyl group at the C-21 position compared to this compound, also exhibits potent anticancer activity. nih.govmdpi.com This indicates that the core oleanane-type triterpenoid structure is fundamental to this effect.